
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has a molecular formula of C6H2ClF4N and an average mass of 199.533 Da . It is a key product of insecticide in developed countries and is widely used in organic synthesis, dye, and medicine .
Synthesis Analysis
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine may be used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction . It is also a key intermediate for the synthesis of pesticides .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine consists of a pyridine ring with chlorine, fluorine, and trifluoromethyl substituents .Chemical Reactions Analysis
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine has a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, a flash point of 42.982°C, and a vapor pressure of 5.598mmHg at 25°C .Applications De Recherche Scientifique
Agrochemical Industry
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine: is a key structural motif in the synthesis of active agrochemical ingredients. It’s used in the protection of crops from pests, with more than 20 new agrochemicals containing this compound acquiring ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to its effectiveness.
Pharmaceutical Industry
Several pharmaceutical products contain 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine derivatives. These compounds are part of FDA-approved drugs that treat various diseases and disorders. The trifluoromethyl group is a common pharmacophore in these drugs, indicating the compound’s significance in medicinal chemistry .
Veterinary Medicine
This compound’s derivatives are also utilized in veterinary medicine. Two veterinary products containing the trifluoromethyl moiety have been granted market approval, showcasing its importance in animal health and treatment .
Synthesis of Metal-Organic Frameworks (MOFs)
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine: is used in the synthesis of MOFs. These frameworks have a variety of applications, including gas storage, separation, and catalysis .
Preparation of Methiodide Salts
The compound is involved in the preparation of methiodide salts. These salts have applications in various chemical reactions and are important intermediates in organic synthesis .
Pesticide Development
It serves as a precursor for the development of pesticides like chlorfenapyr. This pesticide exhibits herbicidal activity and can control cyanobacteria in water, highlighting its environmental applications .
Organic Synthesis
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine: is an intermediate in organic synthesis, particularly in the formation of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine through modified Ullmann reactions. This showcases its role in creating complex organic molecules .
Mécanisme D'action
Target of Action
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
It’s known that the compound interferes with the biochemistry of respiration in certain fungicides .
Result of Action
The major use of TFMP derivatives, including 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, is in the protection of crops from pests
Action Environment
It’s known that the compound has low residues in the soil, meeting increasingly stringent environmental requirements .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFWBNYCNMYRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672312 | |
| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
CAS RN |
1159512-39-6 | |
| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B1419982.png)
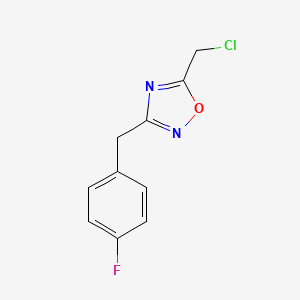

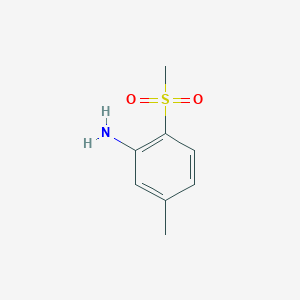

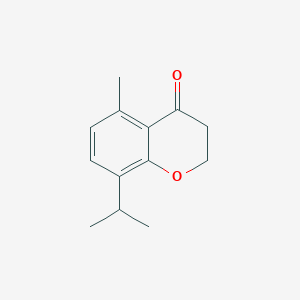

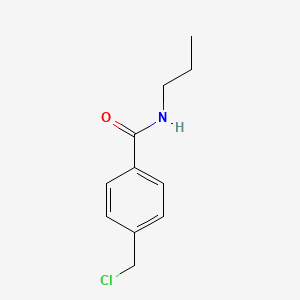
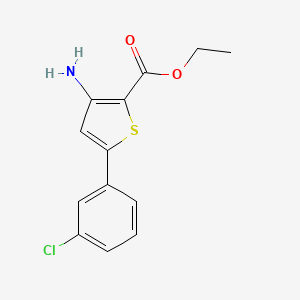
![3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1419995.png)
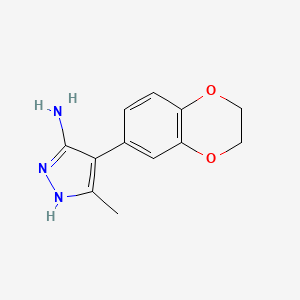
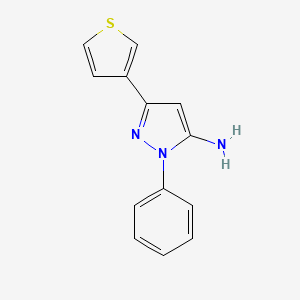
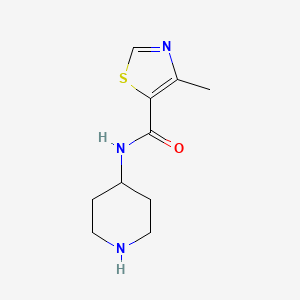
![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)